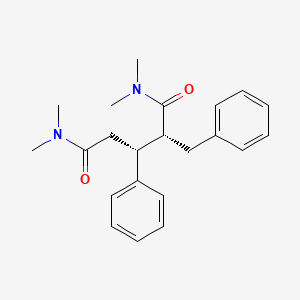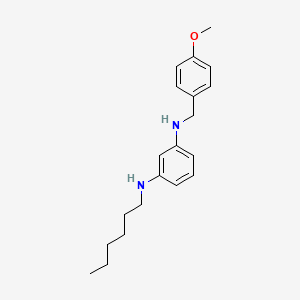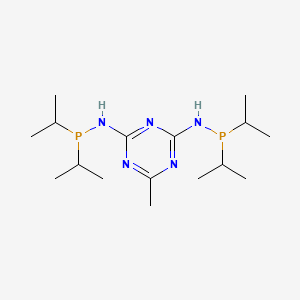
3-(n-Docosylamino)-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(n-Docosylamino)-pyridine (3-DAP) is a synthetic compound that has been extensively studied in scientific research due to its unique properties. It is a heterocyclic amine that contains a pyridine ring and a docosylamino group, which can be used as both a ligand and an intermediate in a variety of reactions. 3-DAP has been used in a variety of fields, including catalysis, materials science, and drug discovery, and has been found to be a very useful tool for many types of scientific research.
科学研究应用
3-(n-Docosylamino)-pyridine has been used in a variety of scientific research applications, including catalysis, materials science, and drug discovery. In catalysis, this compound has been used as a ligand in a variety of reactions, including the Heck reaction, the Suzuki reaction, and the Sonogashira coupling. In materials science, this compound has been used in the synthesis of polymers, nanomaterials, and organic semiconductors. In drug discovery, this compound has been used as a ligand for the development of new drugs, as well as for the optimization of existing drugs.
作用机制
The mechanism of action of 3-(n-Docosylamino)-pyridine is not fully understood, but it is believed to involve the formation of a complex between the pyridine ring and the docosylamino group. This complex is believed to be responsible for the unique properties of this compound, such as its ability to act as both a ligand and an intermediate in a variety of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood, as it has not been extensively studied in humans. However, this compound has been found to be non-toxic in animal studies, and it has been found to be non-mutagenic in bacterial studies. It is believed that this compound may have some beneficial effects on the body, as it has been found to have anti-inflammatory and antioxidant properties in animal studies.
实验室实验的优点和局限性
The main advantage of using 3-(n-Docosylamino)-pyridine in lab experiments is its ability to act as both a ligand and an intermediate in a variety of reactions. This makes it a very versatile tool for scientific research. However, this compound also has some limitations, such as its relatively low solubility in some solvents and its relatively high cost.
未来方向
The future of 3-(n-Docosylamino)-pyridine is bright, as its unique properties make it a very useful tool for scientific research. There are several potential future directions for this compound research, including the development of new synthetic methods, the exploration of its biochemical and physiological effects, and the development of new applications for this compound in materials science and drug discovery. Additionally, research into the mechanism of action of this compound could provide valuable insight into its unique properties.
合成方法
3-(n-Docosylamino)-pyridine can be synthesized through a variety of methods, including the use of a Grignard reaction, the Knoevenagel condensation, and the Wittig reaction. In the Grignard reaction, a pyridine derivative is reacted with a Grignard reagent to form this compound. In the Knoevenagel condensation, an aldehyde is reacted with a secondary amine to form this compound. In the Wittig reaction, a phosphonium salt is reacted with an alkyl halide to form this compound. All of these methods have been found to be effective in producing this compound in high yields.
属性
IUPAC Name |
N-docosylpyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H50N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25-29-27-23-22-24-28-26-27/h22-24,26,29H,2-21,25H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQPNFZJERBNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNC1=CN=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H50N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














